molecular formula C12H13N3S B13855436 N-Methyl-N-(m-tolyl)-1H-imidazole-1-carbothioamide

N-Methyl-N-(m-tolyl)-1H-imidazole-1-carbothioamide

Cat. No.: B13855436
M. Wt: 231.32 g/mol
InChI Key: ACIGOAUDINDTHD-UHFFFAOYSA-N
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Description

N-Methyl-N-(m-tolyl)-1H-imidazole-1-carbothioamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a methyl group, and a tolyl group attached to a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(m-tolyl)-1H-imidazole-1-carbothioamide typically involves the reaction of N-methylimidazole with m-tolyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(m-tolyl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-Methyl-N-(m-tolyl)-1H-imidazole-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-N-(m-tolyl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The carbothioamide group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their function. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

N-Methyl-N-(m-tolyl)-1H-imidazole-1-carbothioamide can be compared with other imidazole derivatives such as:

    N-Methyl-N-phenylimidazole-1-carbothioamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-Methyl-N-(p-tolyl)imidazole-1-carbothioamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    N-Methyl-N-(o-tolyl)imidazole-1-carbothioamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

N-methyl-N-(3-methylphenyl)imidazole-1-carbothioamide

InChI

InChI=1S/C12H13N3S/c1-10-4-3-5-11(8-10)14(2)12(16)15-7-6-13-9-15/h3-9H,1-2H3

InChI Key

ACIGOAUDINDTHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)N2C=CN=C2

Origin of Product

United States

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